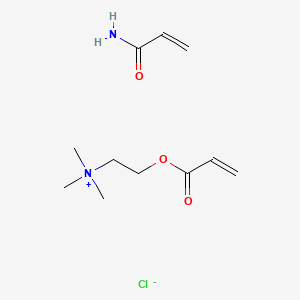
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride
Description
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is a synthetic polymer known for its versatile applications in various fields. This compound is a copolymer of trimethylaminoethylacetate salt and acrylamide, often used for its cationic properties and high molecular weight .
Propriétés
Numéro CAS |
69418-26-4 |
|---|---|
Formule moléculaire |
C11H21ClN2O3 |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO2.C3H5NO.ClH/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 |
Clé InChI |
PKBWOCHWPFCSLN-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
Autres numéros CAS |
69418-26-4 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride typically involves the polymerization of trimethylaminoethylacetate salt with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate to initiate the polymerization reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained in the form of a powder or solution, depending on the intended application .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can undergo hydrolysis to form carboxylic acids and ammonium ions.
Substitution: The chloride ions in the polymer can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Substitution: Ion-exchange reactions are carried out using various anion-exchange resins.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium ions.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Polymers with different anionic groups.
Applications De Recherche Scientifique
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride involves its cationic nature, which allows it to interact with negatively charged molecules and surfaces. This interaction is primarily driven by electrostatic forces, leading to the formation of complexes and aggregates. The polymer can also form hydrogels through cross-linking, which is useful in various applications such as drug delivery and tissue engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyquaternium-33: A similar cationic polymer used in personal care products.
Polyacrylamide: A nonionic polymer used in water treatment and as a thickening agent.
PolyDADMAC: A cationic polymer used in water treatment and paper manufacturing.
Uniqueness
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is unique due to its specific combination of cationic and amide functionalities, which provide it with a wide range of applications in different fields. Its ability to form hydrogels and interact with various molecules makes it particularly valuable in biomedical and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


